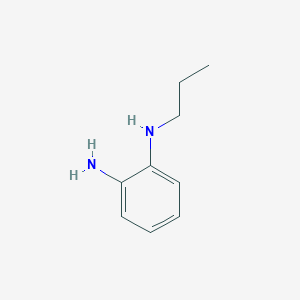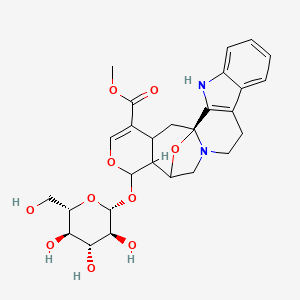
6,6'-Dimethoxy-2,2,2',2'-tetramethyltubocuraran-2,2'-diium-7',12'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is a complex organic compound with the molecular formula C38H44N2O6. It is known for its significant biological activity, particularly in the field of neuromuscular blocking agents. This compound is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in surgical procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methylation: Introduction of methoxy groups (-OCH3) to the precursor molecules.
Cyclization: Formation of the core tubocuraran structure through cyclization reactions.
Quaternization: Introduction of quaternary ammonium groups to enhance the compound’s activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on neuromuscular junctions and potential therapeutic uses.
Medicine: Explored as a muscle relaxant and potential treatment for neuromuscular disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The compound exerts its effects by blocking the action of the neurotransmitter acetylcholine at neuromuscular junctions. This prevents the transmission of nerve impulses to muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors, which are critical for muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Tubocurarine: The parent compound, known for its use as a muscle relaxant.
Atracurium: Another neuromuscular blocking agent with a similar mechanism of action.
Vecuronium: A synthetic derivative with enhanced potency and shorter duration of action.
Uniqueness
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is unique due to its specific structural modifications, which enhance its biological activity and selectivity for nicotinic acetylcholine receptors. This makes it a valuable compound for both research and therapeutic applications .
Propiedades
Número CAS |
6880-94-0 |
|---|---|
Fórmula molecular |
C38H44N2O6+2 |
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
(1S,16R)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30+/m0/s1 |
Clave InChI |
PXXYOLIWFSWZNP-XZWHSSHBSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
SMILES isomérico |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
SMILES canónico |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Sinónimos |
7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butenoic acid, 4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxo-, (Z)-](/img/structure/B1228255.png)










![2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)
![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
